1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substituents (the pinacol group). The unique structural feature is the 1-methoxy-2-naphthalenyl moiety attached to boron. The methoxy group at the naphthalene ring provides electron-donating effects, while the fused aromatic system enhances steric bulk and π-conjugation. Such boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Properties
IUPAC Name |
2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-11-10-12-8-6-7-9-13(12)15(14)19-5/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUQGZJTKOOZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Catalytic Enhancements
Temperature Control
-
-78°C in continuous-flow prevents lithium intermediate decomposition.
-
Reflux at 110°C maximizes esterification equilibrium conversion.
Industrial-Scale Considerations
For kilogram-scale production, continuous-flow synthesis is preferred due to:
-
Safety : Mitigates exothermic risks.
-
Throughput : Achieves 90% conversion in 2 minutes vs. 6–8 hours in batch.
Challenges and Mitigation
Proto-Deboronation
Oxidative Degradation
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron atom to a borane or borohydride species.
Substitution: The methoxy group and the naphthalenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane or borohydride species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 1,3,2-dioxaborolane compounds is in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The compound can be utilized as a boron source in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to produce biaryl compounds.
Case Study : In a study published in Organic Letters, researchers demonstrated the effectiveness of 1,3,2-dioxaborolane derivatives in coupling reactions with various aryl halides under mild conditions. The results showed high yields and selectivity for the desired products, highlighting the compound's utility as a versatile reagent in organic synthesis .
Synthesis of Functionalized Naphthalenes
The compound serves as a precursor for synthesizing functionalized naphthalene derivatives. These derivatives are important in the development of organic electronic materials and dyes.
Data Table 1: Synthesis of Functionalized Naphthalenes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling with Aryl Halides | Pd catalyst, KCO, DMF | 85-95 |
| Negishi Coupling | Zn catalyst, THF | 80-90 |
Materials Science
In materials science, 1,3,2-dioxaborolane derivatives are explored for their potential use in creating polymers and nanomaterials. Their boron content can enhance the thermal stability and mechanical properties of polymeric materials.
Case Study : Research conducted at a leading university investigated the incorporation of dioxaborolane into polymer matrices. The resulting materials exhibited improved thermal resistance and mechanical strength compared to traditional polymers .
Insights from Literature
Several studies have reported on the reactivity and applications of dioxaborolanes:
- A comprehensive review published in Chemical Reviews discusses various synthetic methodologies involving dioxaborolanes and their role in modern organic chemistry .
- Another study highlighted the environmental benefits of using boron-based reagents like dioxaborolanes over traditional organometallic compounds due to their lower toxicity profiles .
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- depends on its specific application. In organic synthesis, it can act as a Lewis acid, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Reactivity in Suzuki Coupling
*Estimated based on analogous reactions.
Key Observations:
- Steric bulk in the target compound may reduce yields compared to smaller aryl boronic esters.
- Electron-withdrawing groups (e.g., CN in 4a) require harsher conditions (higher temperatures) .
Biological Activity
1,3,2-Dioxaborolane compounds are a class of organoboron compounds with significant biological activity. The specific compound 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The structure of 1,3,2-Dioxaborolane can be represented as follows:
This compound features a dioxaborolane ring with a methoxy-substituted naphthalene moiety and tetramethyl groups that enhance its stability and reactivity.
Biological Activity Overview
Research indicates that 1,3,2-Dioxaborolane derivatives exhibit various biological activities including anticancer properties, enzyme inhibition, and potential antiviral effects.
Anticancer Activity
A notable study assessed the anticancer properties of various dioxaborolanes. The compound demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values for the compound were determined through dose-response assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial membrane potential |
These results suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and viral replication. For instance:
- Tubulin Polymerization Inhibition : Studies show that it inhibits tubulin polymerization with an IC50 value of approximately 20 µM.
- Zika Virus Protease Inhibition : The compound exhibited antiviral activity against Zika virus protease with an IC50 value of 320 nM, indicating strong potential for further development as an antiviral agent .
Case Studies
Several case studies have explored the biological implications of 1,3,2-Dioxaborolane derivatives:
- Study on Anticancer Activity : A comparative analysis involving multiple dioxaborolanes revealed that the presence of methoxy and naphthalene substituents significantly enhanced cytotoxicity against breast cancer cells.
- Enzyme Interaction Study : Research demonstrated that the compound effectively binds to the active site of Zika virus protease, preventing substrate access and thereby inhibiting viral replication.
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.
- Signaling Pathway Modulation : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis, particularly affecting the expression levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
